molecular formula C29H34O15 B120846 Lethedioside A CAS No. 221289-31-2

Lethedioside A

Cat. No. B120846
CAS RN: 221289-31-2
M. Wt: 622.6 g/mol
InChI Key: OQEZCWWFGXYLQY-YUYUGGDUSA-N
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Description

Lethedioside A is a natural flavonoid isolated from the roots of Aquilaria sinensis . It has a molecular formula of C29H34O15 and a molecular weight of 622.6 g/mol . It is also known as an Enhancer of split 1 (Hes1) dimer inhibitor with an IC50 value of 9.5 μM .


Molecular Structure Analysis

Lethedioside A has a complex molecular structure with multiple functional groups. It contains 82 bonds in total, including 48 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 6 secondary alcohols, and 3 ethers .

Scientific Research Applications

Chemical Research

Lethedioside A is a useful research chemical . It’s used in various chemical research applications due to its unique chemical structure and properties . The chemical formula of Lethedioside A is C29H34O15 and it has a molecular weight of 622.6 g/mol .

Inhibitor of Hes1 Dimer

Lethedioside A is known to be an inhibitor of the Enhancer of split 1 (Hes1) dimer . It has an IC50 value of 9.5 μM, which means it can inhibit the Hes1 dimer at this concentration . This property makes it valuable in biological and medical research, particularly in studies related to the Hes1 protein and its role in various biological processes .

Flavonoids Research

Lethedioside A is a natural flavonoid . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects. This makes Lethedioside A valuable in research related to flavonoids and their potential health benefits .

Pharmaceutical Testing

Lethedioside A is used in pharmaceutical testing . Its unique properties make it a valuable compound in the development and testing of new pharmaceutical products .

Neural Stem Cells Research

Lethedioside A has been isolated as a Hes1 inhibitor in research related to the activation of neural stem cells . This suggests potential applications in neurology and regenerative medicine .

Plant Metabolites Research

Lethedioside A is isolated from the roots of Aquilaria sinensis (Lour.) Spreng . This makes it valuable in research related to plant metabolites and their various applications .

Future Directions

While there is limited information on the future directions of Lethedioside A, it’s worth noting that there is a growing interest in the use of natural compounds in various fields, including medicine and pharmacology. The unique properties of Lethedioside A, particularly its role as a Hes1 dimer inhibitor, suggest potential applications in the treatment of diseases related to neural stem cell differentiation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZCWWFGXYLQY-YUYUGGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Lethedioside A and what is its activity compared to other similar compounds found in Lethedon tannaensis?

A1: Lethedioside A is a 7-methoxy-flavone 5-O-glycoside. Its structure consists of a 7,3',4'-tri-O-methylluteolin aglycone with a xylosylglucose sugar moiety attached at the 5-O position. [] Interestingly, while previous research isolated cytotoxic flavones from Lethedon tannaensis, Lethedioside A, along with other newly discovered flavonoids in the same study, displayed either weak or no cytotoxicity against KB tumor cells. [] This suggests that the presence and type of sugar moiety at the 5-O position might play a role in influencing the cytotoxic activity of these compounds.

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